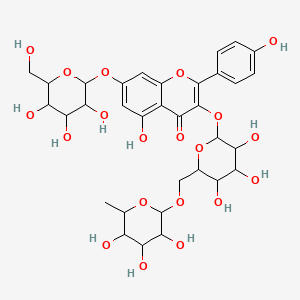

Kaempferol 7-galactoside 3-rutinoside

Description

Contextualization as a Flavonoid Glycoside Derivative

Kaempferol (B1673270) 7-galactoside 3-rutinoside is classified as a flavonoid glycoside. nih.gov This classification stems from its distinct chemical architecture, which consists of a central flavonoid aglycone, kaempferol, bonded to two different sugar molecules. The structure is characterized by a galactose unit attached at the 7-position and a rutinose (a disaccharide composed of rhamnose and glucose) unit at the 3-position of the kaempferol backbone. nih.govwikipedia.org This glycosylation pattern significantly influences the compound's solubility and potential biological interactions within living organisms.

The fundamental structure of flavonoids is a fifteen-carbon skeleton, consisting of two benzene (B151609) rings linked by a three-carbon chain. Kaempferol belongs to the flavonol subclass of flavonoids, which are characterized by a 3-hydroxy-2-phenylchromen-4-one backbone. The addition of the galactoside and rutinoside moieties to the kaempferol structure results in a more complex and polar molecule.

| Compound Attribute | Details |

| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one |

| Molecular Formula | C₃₃H₄₀O₂₀ |

| Class | Flavonoid-7-o-glycoside |

| Aglycone | Kaempferol |

| Glycosidic Moieties | Galactose, Rutinose |

Significance in Natural Product Research and Preclinical Studies

The investigation of Kaempferol 7-galactoside 3-rutinoside is an active area of natural product research, primarily due to its distribution in the plant kingdom and its potential as a bioactive compound. Its presence has been identified in a variety of plants, making it a subject of interest for phytochemical and chemotaxonomic studies.

Natural Occurrence and Role as a Chemical Marker:

This flavonoid glycoside has been detected in the leaves of the purple tea plant cultivar 'Zijuan' (Camellia sinensis). nih.govresearchgate.net Research has indicated that the abundance of this compound, along with other kaempferol and quercetin (B1663063) derivatives, is higher in the purple leaves compared to the green leaves of this cultivar. nih.govfrontiersin.org This suggests a potential role for the compound in the copigmentation process that determines leaf color. nih.govfrontiersin.org

Furthermore, it has been identified in Wuyi Rock tea, where it, along with other flavonoids, serves as a key metabolite for discriminating between different cultivars. acs.org Its presence has also been noted during the manufacturing process of Fu Brick Tea. Beyond tea, this compound has been found in other edible plants, including lentils (Lens esculenta) and has been identified as a flavonoid glycoside in red tomatoes. medchemexpress.com

Preclinical Research Findings:

In the realm of preclinical research, extracts containing this compound have been evaluated for their potential health benefits. Tea flower extracts, in which this compound has been identified, have demonstrated antioxidant properties, suggesting a potential role as a free radical scavenger. acs.org The antioxidant capacity of tea infusions is attributed to a wide variety of phenolic compounds, including flavonoid glycosides. mdpi.com

In-silico studies have also explored the potential of this compound as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. While these computational studies suggest a potential for this compound to be developed as an α-glucosidase inhibitor, further in-vitro and in-vivo research is necessary to validate these findings.

It is important to note that while research on the broader class of kaempferol glycosides has shown various biological activities, including anti-inflammatory effects, specific preclinical studies on the isolated this compound are still emerging. caymanchem.com The collective findings from natural product characterization and preliminary preclinical assessments underscore the scientific interest in this particular flavonoid glycoside.

Structure

2D Structure

Properties

CAS No. |

111137-46-3 |

|---|---|

Molecular Formula |

C33H40O20 |

Molecular Weight |

756.7 g/mol |

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(48-10)47-9-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-14(36)6-13(49-32-27(45)24(42)20(38)16(8-34)51-32)7-15(18)50-29(30)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3 |

InChI Key |

SCEPATPTKMFDSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O |

Origin of Product |

United States |

Occurrence and Natural Distribution of Kaempferol 7 Galactoside 3 Rutinoside

Identification in Specific Plant Species and Genera

Research has led to the identification of Kaempferol (B1673270) 7-galactoside 3-rutinoside in several specific plants, as detailed in the following subsections.

Kaempferol 7-galactoside 3-rutinoside has been reported as a natural product found within Melilotus neapolitanus, a species of sweet clover smolecule.com. This identification contributes to the broader understanding of the phytochemical composition of the Melilotus genus.

The presence of this compound has also been noted in Equisetum palustre, commonly known as marsh horsetail smolecule.com. It is important to distinguish this specific compound from other similar kaempferol glycosides that have been isolated from the same plant. For instance, a separate study on Equisetum palustre led to the isolation of Kaempferol-3-O-rutinoside-7-O-sophoroside, a distinct but related compound researchgate.net. This highlights the chemical diversity within the Equisetum genus.

This compound is also found in Solanum lycopersicum, the common tomato smolecule.com. The presence of this and other flavonoids in tomatoes is a subject of ongoing research, contributing to the understanding of the fruit's complex chemical makeup.

The tea plant, Camellia sinensis, is rich in a wide variety of flavonoids, including numerous kaempferol glycosides. Studies have identified compounds such as kaempferol 3-O-β-D-galactopyranoside and kaempferol 3-O-[α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside] in the flowers of the tea plant nii.ac.jp. Other research on green tea seeds has identified kaempferol-3-O-[2-O-beta-D-galactopyranosyl-6-O-alpha-L-rhamnopyranosyl]-beta-D-glucopyranoside and kaempferol-3-O-[2-O-beta-D-xylopyranosyl-6-O-alpha-L-rhamnopyranosyl]-beta-D-glucopyranoside nih.gov. While these findings indicate the presence of complex kaempferol glycosides in Camellia sinensis, the specific compound this compound has not been explicitly identified in the available research.

Beyond the species listed above, other plants have been found to contain structurally similar flavonoid glycosides. For example, a compound identified as kaempferol 3-O-galactoside, 7-O-rhamnoside was found to be the major green fluorescing compound in the epidermis of Vicia faba (fava bean) nih.govnih.gov. While this compound contains the same kaempferol, galactose, and rhamnose units, the specific linkage of the sugars may differ from this compound. Additionally, various kaempferol glycosides have been identified in the flowers of Clematis cultivars, though not the specific 7-galactoside 3-rutinoside variant kahaku.go.jpresearchgate.net.

Data Tables

Table 1: Documented Occurrence of this compound

| Plant Species | Common Name | Confirmation of Presence |

| Melilotus neapolitanus | Neapolitan Melilot | Yes smolecule.com |

| Equisetum palustre | Marsh Horsetail | Yes smolecule.com |

| Solanum lycopersicum | Tomato | Yes smolecule.com |

Table 2: Related Kaempferol Glycosides in Camellia sinensis

| Compound Name | Plant Part |

| Kaempferol 3-O-β-D-galactopyranoside | Flowers nii.ac.jp |

| Kaempferol 3-O-[α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside] | Flowers nii.ac.jp |

| Kaempferol-3-O-[2-O-beta-D-galactopyranosyl-6-O-alpha-L-rhamnopyranosyl]-beta-D-glucopyranoside | Seeds nih.gov |

| Kaempferol-3-O-[2-O-beta-D-xylopyranosyl-6-O-alpha-L-rhamnopyranosyl]-beta-D-glucopyranoside | Seeds nih.gov |

Biosynthesis and Metabolic Pathways of Kaempferol Glycosides in Plants

Overview of the Flavonoid Biosynthesis Pathway (Phenylpropanoid Pathway)

The journey to Kaempferol (B1673270) 7-galactoside 3-rutinoside begins with the phenylpropanoid pathway, a fundamental metabolic route in plants responsible for the synthesis of a vast array of secondary metabolites, including flavonoids. nih.govfrontiersin.org This pathway utilizes the amino acid phenylalanine as its starting material. nih.govwikipedia.org

The initial steps, often referred to as the general phenylpropanoid pathway, involve the conversion of phenylalanine to p-coumaroyl-CoA through the sequential action of three key enzymes: nih.gov

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of phenylalanine to produce trans-cinnamic acid. nih.gov

Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid to generate p-coumaric acid. nih.gov

4-coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by adding a coenzyme A (CoA) unit, forming p-coumaroyl-CoA. nih.govfrontiersin.org

From p-coumaroyl-CoA, the pathway branches into the specific flavonoid biosynthesis route. Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone backbone, which is the precursor for all flavonoids. wikipedia.org Subsequent enzymatic modifications, including isomerization by chalcone isomerase (CHI) to form a flavanone (B1672756) like naringenin, and hydroxylation by flavanone 3-hydroxylase (F3H) to yield a dihydroflavonol such as dihydrokaempferol (B1209521), set the stage for the formation of the kaempferol aglycone. nih.govpnas.org Dihydrokaempferol is then oxidized by flavonol synthase (FLS) to produce kaempferol. researchgate.net

Enzymatic Glycosylation in Kaempferol Derivative Formation

The kaempferol aglycone undergoes further modification through glycosylation, a crucial process that enhances its solubility, stability, and biological activity. nih.govnih.gov This is where the attachment of sugar moieties, such as galactose and rutinose, occurs to form Kaempferol 7-galactoside 3-rutinoside.

Role of Glycosyltransferases

Glycosylation is mediated by a large and diverse family of enzymes known as UDP-carbohydrate-dependent glycosyltransferases (UGTs). nih.gov These enzymes catalyze the transfer of a sugar residue from an activated donor molecule, typically a UDP-sugar, to the flavonoid acceptor. nih.govmdpi.com UGTs exhibit a high degree of regioselectivity, meaning they attach sugars to specific hydroxyl groups on the flavonoid backbone. nih.gov This specificity is a key factor in generating the vast diversity of flavonoid glycosides found in nature.

Specificity of Galactosyltransferases and Rutinosyltransferases

The formation of this compound requires the sequential action of specific glycosyltransferases.

Rutinosyltransferases: The attachment of rutinose (a disaccharide composed of rhamnose and glucose) to the 3-hydroxyl group of kaempferol is catalyzed by a rutinosyltransferase. For instance, in Arabidopsis thaliana, the enzyme UGT78D1 has been identified as a flavonol 3-O-rhamnosyltransferase, which is a key step in forming a rutinoside. researchgate.netresearchgate.net

Galactosyltransferases: Following the initial glycosylation at the 3-position, a galactosyltransferase acts on the 7-hydroxyl group. In grapevines (Vitis vinifera), a bifunctional enzyme, VvGT6, has been shown to possess strong galactosyl transfer activity towards flavonols like kaempferol. oup.com This highlights the existence of enzymes capable of attaching galactose to the flavonoid core.

The precise order and specificity of these enzymes are critical for the final structure of the glycoside.

Hydrolytic Enzymes and Aglycone Conversion (e.g., β-glucosidase, α-L-rhamnosidase)

While glycosyltransferases build complex glycosides, hydrolytic enzymes can reverse this process, cleaving sugar moieties from the flavonoid aglycone. These enzymes, such as β-glucosidases and α-L-rhamnosidases, play a role in flavonoid metabolism and turnover within the plant. mdpi.com For instance, α-L-rhamnosidase can cleave the terminal rhamnose from a rutinoside, converting it to a glucoside. mdpi.com This enzymatic activity can alter the biological properties and bioavailability of the flavonoid. mdpi.comnih.gov

Transcriptomic and Metabolomic Regulation of Biosynthesis

The biosynthesis of kaempferol glycosides is a tightly regulated process, influenced by both developmental cues and environmental stresses. frontiersin.orgmdpi.com The integration of transcriptomic and metabolomic analyses has provided significant insights into the regulatory networks governing this pathway. mdpi.comrsc.orgnih.gov

Studies have shown that the expression of genes encoding the key enzymes of the phenylpropanoid and flavonoid pathways, such as PAL, CHS, F3H, and FLS, is often coordinately regulated. frontiersin.orgmdpi.com This regulation frequently involves transcription factors, including those from the MYB and bHLH families, which can activate or repress the expression of biosynthetic genes in response to stimuli like drought or light. frontiersin.orgresearchgate.net

Metabolomic profiling complements transcriptomic data by providing a snapshot of the actual accumulation of different flavonoid compounds. mdpi.comnih.gov For example, an increase in the transcript levels of a specific glycosyltransferase gene might correlate with the accumulation of its corresponding glycosylated flavonoid product. mdpi.com This integrated "omics" approach allows researchers to connect gene expression patterns with metabolic outcomes, revealing the intricate control mechanisms that lead to the production of specific compounds like this compound under particular conditions. nih.govnih.gov

Data Tables

Table 1: Key Enzymes in the Biosynthesis of Kaempferol and its Glycosides

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to trans-cinnamic acid. | nih.gov |

| Cinnamic acid 4-hydroxylase | C4H | Converts trans-cinnamic acid to p-coumaric acid. | nih.gov |

| 4-coumarate:CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. | nih.govfrontiersin.org |

| Chalcone synthase | CHS | Synthesizes the chalcone backbone. | wikipedia.org |

| Chalcone isomerase | CHI | Isomerizes chalcone to a flavanone. | nih.govpnas.org |

| Flavanone 3-hydroxylase | F3H | Converts flavanone to dihydroflavonol. | nih.gov |

| Flavonol synthase | FLS | Converts dihydrokaempferol to kaempferol. | researchgate.net |

| UDP-glycosyltransferase | UGT | Transfers sugar moieties to the flavonoid. | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| p-Coumaroyl-CoA |

| trans-Cinnamic acid |

| p-Coumaric acid |

| Malonyl-CoA |

| Naringenin |

| Dihydrokaempferol |

| Kaempferol |

| Galactose |

| Rutinose |

| Rhamnose |

| Glucose |

| Kaempferol-3-O-glucoside |

| Kaempferol-3-O-rhamnoside-7-O-rhamnoside |

Isolation and Purification Methodologies in Phytochemical Research

Extraction Techniques from Plant Matrices

The initial step in isolating kaempferol (B1673270) glycosides from plant materials is a solvent-based extraction. The choice of solvent and extraction method is critical to efficiently extract the desired compounds while minimizing the co-extraction of undesirable substances.

Commonly, polar solvents are used to extract flavonoid glycosides due to their hydrophilic nature. Ethanol (B145695) and methanol (B129727), often in aqueous mixtures, are frequently employed. For instance, in the isolation of the related compound kaempferol-3-O-rutinoside from the dried and ground leaves of Sideroxylon foetidissimum, a straightforward extraction with ethanol was performed at room temperature over a week. scielo.org.mx Similarly, the extraction of kaempferol glycosides from the leaves and twigs of Lindera neesiana was achieved using 60% ethanol. sielc.com

Another approach is reflux extraction, which utilizes elevated temperatures to enhance extraction efficiency. This method was used for obtaining extracts containing kaempferol 3-rutinoside from Tetrastigma hemsleyanum, where 95% ethanol and subsequently 50% ethanol were used as solvents. nih.gov

Following the initial extraction, a liquid-liquid partitioning step is often employed to separate compounds based on their polarity. The crude extract is typically suspended in a water-methanol mixture and then sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and butanol. scielo.org.mx This allows for a preliminary fractionation of the extract, with the more polar flavonoid glycosides concentrating in the butanol fraction.

Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) is a more advanced and environmentally friendly technique that can also be applied. researchgate.net While specific conditions for Kaempferol 7-galactoside 3-rutinoside are not documented, SFE has been optimized for the extraction of kaempferol and its other glycosides. researchgate.net This method often involves the use of a co-solvent, such as ethanol or methanol, to modify the polarity of the supercritical fluid and improve the extraction yield of more polar compounds. researchgate.net

| Plant Source | Extraction Solvent | Extraction Method | Reference |

| Sideroxylon foetidissimum | Ethanol | Maceration at room temperature | scielo.org.mx |

| Lindera neesiana | 60% Ethanol | Maceration at room temperature | sielc.com |

| Tetrastigma hemsleyanum | 95% Ethanol, then 50% Ethanol | Reflux extraction | nih.gov |

| Various | Supercritical CO₂ with co-solvents | Supercritical Fluid Extraction | researchgate.net |

Chromatographic Separation and Enrichment Strategies

After the initial extraction and partitioning, chromatographic methods are indispensable for the separation and purification of individual flavonoid glycosides from the complex mixture.

Open-Column Chromatography is a fundamental technique used for the initial fractionation of the extract. Common stationary phases include silica (B1680970) gel and Sephadex LH-20.

Silica Gel Column Chromatography: This technique separates compounds based on their polarity. A solvent system of chloroform and methanol is often used to elute the compounds. For example, a chloroform:methanol (7:3, v/v) mixture was used to fractionate a polar extract containing kaempferol-3-rutinoside. scielo.org.mx

Sephadex LH-20 Column Chromatography: This is a type of size-exclusion chromatography that also involves partition chromatography, effectively separating compounds based on their molecular size and polarity. It is particularly useful for purifying polyphenolic compounds. Methanol or mixtures of chloroform and methanol are common mobile phases. scielo.org.mxnih.gov

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification and quantification of flavonoid glycosides. Reversed-phase columns, such as C18, are typically used with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased, is commonly employed to separate compounds with a wide range of polarities. nih.govmdpi.com

Preparative HPLC is used to isolate larger quantities of the pure compound. For instance, a semi-preparative HPLC system with a YMC-Pack ODS-A column was used to isolate kaempferol 3-rutinoside, with a gradient of acetonitrile and water as the mobile phase. nih.gov

Thin-Layer Chromatography (TLC) is a simple and rapid analytical technique used to monitor the separation process and identify fractions containing the target compound. scielo.org.mx Silica gel plates are used as the stationary phase, and the separated compounds are visualized under UV light or by spraying with a suitable reagent, such as a sulfuric acid solution followed by heating. scielo.org.mx

| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Purpose | Reference |

| Open-Column Chromatography | Silica Gel 60 | Chloroform:Methanol (7:3, v/v) | Fractionation | scielo.org.mx |

| Open-Column Chromatography | Sephadex LH-20 | Methanol or Chloroform:Methanol (1:1, v/v) | Purification | scielo.org.mxnih.gov |

| Preparative HPLC | YMC-Pack ODS-A (C18) | Acetonitrile/Water Gradient | Isolation | nih.gov |

| Thin-Layer Chromatography | Silica Gel 60 F254 | - | Monitoring | scielo.org.mx |

Enzymatic Approaches for Aglycone Derivatization and Characterization

Enzymatic hydrolysis is a valuable tool for the structural elucidation of flavonoid glycosides. By selectively cleaving sugar residues, the aglycone (the non-sugar part, in this case, kaempferol) and the individual sugar units can be identified. This method is often preferred over acid hydrolysis, which can cause degradation of the aglycone.

The enzymatic reaction is typically carried out in a buffered solution at an optimal pH and temperature for the specific enzymes. nih.gov For instance, the optimal conditions for the hydrolysis of kaempferol-3-O-rutinoside using α-L-rhamnosidase were found to be a pH of 6.0 and a temperature of 65°C. nih.gov

In another study, a ferulic acid esterase from Schizophyllum commune was used to cleave a sinapyl ester linkage in kaempferol 3-O-(2‴-O-sinapoyl-β-sophoroside), demonstrating the potential of specific enzymes to modify complex flavonoid structures. uni-hannover.de

The products of the enzymatic hydrolysis are typically analyzed using HPLC or other chromatographic techniques to identify the aglycone and the released sugars. This information is crucial for confirming the structure of the original glycoside.

| Enzyme | Substrate (Similar Compound) | Product | Reference |

| α-L-rhamnosidase | Kaempferol-3-O-rutinoside | Kaempferol | nih.gov |

| β-glucosidase | Kaempferol-7-O-glucoside | Kaempferol | nih.gov |

| Ferulic acid esterase | Kaempferol 3-O-(2‴-O-sinapoyl-β-sophoroside) | Kaempferol 3-O-sophoroside | uni-hannover.de |

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation (e.g., NMR, HRMS)

The structural elucidation of Kaempferol (B1673270) 7-galactoside 3-rutinoside, a process that determines the three-dimensional arrangement of its atoms, is achieved through a combination of spectroscopic methods. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are paramount in this endeavor. While specific experimental data for Kaempferol 7-galactoside 3-rutinoside is not widely available in the literature, the structural characterization can be inferred from the analysis of its isomers and related kaempferol glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like this compound, 1D (¹H and ¹³C) and 2D (such as COSY, HMQC, and HMBC) NMR experiments are employed. These techniques help to identify the aglycone (kaempferol), the sugar moieties (galactose and rutinose), and their linkage positions.

For instance, in the ¹H NMR spectrum of a related isomer, Kaempferol 3-O-rutinoside, the signals in the aromatic region confirm the kaempferol backbone, while the anomeric proton signals in the aliphatic region indicate the presence of the sugar units. b-cdn.net The attachment of the sugar moieties to the aglycone is determined by Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show correlations between the anomeric protons of the sugars and the carbons of the kaempferol core. The specific attachment of a galactoside at the 7-position and a rutinoside at the 3-position would be confirmed by observing a correlation between the anomeric proton of galactose and the C-7 of kaempferol, and the anomeric proton of the glucose unit of rutinose and the C-3 of kaempferol.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound, the theoretical exact mass can be calculated from its molecular formula, C₃₃H₄₀O₂₀. An experimentally obtained mass that matches this theoretical value with high accuracy (typically within 5 ppm) provides strong evidence for the compound's identity. For the isomeric compound Kaempferol 3-rutinoside-7-galactoside, the computed monoisotopic mass is 756.21129366 Da. nih.gov

| Spectroscopic Data for a Kaempferol Glycoside Isomer (Kaempferol 3-O-rutinoside) | |

| Technique | Observed Signals/Data |

| ¹H NMR (400 MHz, DMSO-d6) | Aromatic protons characteristic of a kaempferol nucleus; Anomeric proton of glucose at δ 5.30 (d, J=7.30 Hz); Anomeric proton of rhamnose at δ 4.39 (s); Methyl protons of rhamnose at δ 0.99 (d, J=6.06 Hz) b-cdn.net |

| ¹³C NMR (100 MHz, DMSO-d6) | Aglycone signals consistent with kaempferol; Anomeric carbon of glucose at δ 101.96; Anomeric carbon of rhamnose at δ 101.26; Methyl carbon of rhamnose at δ 18.33 b-cdn.net |

| HRMS (LC-ESI-QTOF) | [M+H]⁺ ion observed, providing high-accuracy mass for molecular formula determination. For Kaempferol-3-O-rutinoside, a common adduct is [M+H]+ at m/z 595.1657. |

Mass Spectrometry-Based Profiling and Identification (e.g., LC-ESI-TOF-MS/MS)

Liquid Chromatography coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (LC-ESI-TOF-MS/MS) is a powerful technique for the profiling and identification of flavonoid glycosides in complex mixtures, such as plant extracts. nih.gov This method first separates the components of the mixture by liquid chromatography, after which they are ionized and their mass-to-charge ratio is measured with high accuracy.

In the context of this compound, the identification would be based on its retention time in the chromatographic separation and its mass spectrometric fragmentation pattern. The initial MS scan would detect the protonated molecule [M+H]⁺. Subsequent MS/MS fragmentation would involve the cleavage of the glycosidic bonds, resulting in characteristic fragment ions. The loss of the terminal rhamnose from the rutinoside moiety would result in a specific mass difference, followed by the loss of the glucose. The loss of the galactose from the 7-position would also produce a distinct fragment. By comparing the observed fragmentation pattern with that of known standards or with theoretical fragmentation patterns, the identity of the compound can be confirmed.

For example, in the analysis of related compounds, the fragmentation of a kaempferol diglycoside typically shows sequential loss of the sugar units. jocpr.com The relative intensity of the fragment ions can sometimes provide information about the position of the sugar moieties.

| LC-MS/MS Fragmentation Data for a Related Kaempferol Diglycoside | |

| Parent Ion [M+H]⁺ (m/z) | Fragment Ions (m/z) |

| 595 (Kaempferol-3-O-rutinoside) | 449 (loss of rhamnose), 287 (loss of glucose, yielding kaempferol aglycone) massbank.eu |

| 595 (Kaempferol-3-glucoside-7-rhamnoside) | 449 (loss of rhamnose), 287 (loss of glucose, yielding kaempferol aglycone) |

Quantitative Analysis in Complex Biological Matrices (excluding human samples)

The quantification of this compound in complex biological matrices, such as plant tissues, requires highly sensitive and selective analytical methods. LC-MS/MS is the technique of choice for this purpose, often operated in the Multiple Reaction Monitoring (MRM) mode.

In an MRM experiment, specific precursor-to-product ion transitions for the target analyte are monitored. This provides a high degree of selectivity, allowing for accurate quantification even in the presence of a complex matrix. To perform quantitative analysis, a calibration curve is constructed using a certified reference standard of this compound. The concentration of the analyte in the sample is then determined by comparing its response to the calibration curve.

| Parameters for Quantitative Analysis of a Kaempferol Glycoside in a Plant Matrix | |

| Analytical Method | LC-MS/MS (MRM mode) |

| Matrix Example | Pollen Typhae Extract nih.gov |

| Linear Range | Typically in the ng/mL to µg/mL range |

| LOD/LOQ | Dependent on instrumentation and matrix, often in the low ng/mL range |

| Precision (RSD%) | Typically <15% |

| Accuracy (Recovery%) | Typically within 85-115% |

Mechanistic Investigations of Biological Activities in Preclinical Models

Antioxidant Mechanisms

The antioxidant properties of kaempferol (B1673270) and its glycosides are a cornerstone of their biological activity. These effects are exerted through multiple mechanisms, including the direct neutralization of free radicals and the modulation of the body's endogenous antioxidant systems.

Free Radical Scavenging Activity (e.g., DPPH, ABTS assays)

The ability to donate a hydrogen atom to stabilize free radicals is a key antioxidant feature of flavonoids. This capacity is frequently evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.

Studies comparing the aglycone kaempferol with its glycosides reveal differences in antioxidant potency. For instance, in one study, kaempferol demonstrated the highest free radical scavenging activity in both DPPH and ABTS assays compared to its glycosides, kaempferol-7-O-glucoside and kaempferol-3-O-rutinoside. nih.gov The latter two compounds showed no significant activity in the assays, suggesting that the specific sugar moieties and their attachment points can significantly influence direct radical scavenging capacity. nih.gov Kaempferol itself has shown potent DPPH radical scavenging activity, with one study reporting an IC₅₀ value of 0.004349 mg·mL⁻¹, indicating stronger activity than the well-known antioxidant rutin. researchgate.net

Table 1: Radical Scavenging Activity of Kaempferol and Related Glycosides

| Compound | Assay | IC₅₀ Value (μM) | Source |

|---|---|---|---|

| Kaempferol | DPPH | 36.5 ± 2.6 | nih.gov |

| Kaempferol | ABTS | 10.3 ± 0.7 | nih.gov |

| Kaempferol-7-O-glucoside | DPPH | > 100 | nih.gov |

| Kaempferol-7-O-glucoside | ABTS | > 100 | nih.gov |

| Kaempferol-3-O-rutinoside | DPPH | > 100 | nih.gov |

| Kaempferol-3-O-rutinoside | ABTS | > 100 | nih.gov |

Modulation of Endogenous Antioxidant Enzymes (e.g., Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase)

Beyond direct scavenging, kaempferol glycosides can exert antioxidant effects by enhancing the activity of the body's own defense systems. A study on kaempferol 3-O-β-d-(2,6-di-O-α-l-rhamnopyranosyl)galactopyronoside (KG), a compound containing a galactose unit, investigated its effects in a mouse model of carbon tetrachloride-induced liver injury. nih.gov Pretreatment with KG was found to normalize the activities of crucial antioxidant enzymes, including hepatic Superoxide Dismutase (SOD), catalase, and Glutathione Peroxidase (GPx), which were otherwise depleted by the toxic insult. nih.gov Similarly, the aglycone kaempferol has been shown to increase the expression of SOD1 and SOD2 genes in certain cell models. mdpi.com This modulation helps restore the cellular capacity to neutralize endogenous free radicals and maintain redox balance.

Inhibition of Reactive Oxygen Species (ROS) Production

Kaempferol glycosides can actively suppress the generation of harmful reactive oxygen species (ROS) within cells. In the context of neuroinflammation, kaempferol-3-O-β-d-glucuronate (K3G) has been shown to significantly scavenge ROS produced in lipopolysaccharide (LPS)-stimulated microglial cells. nih.govacs.org This effect was dose-dependent, indicating a direct role in mitigating oxidative stress. nih.govacs.org The hepatoprotective activity of kaempferol 3-O-β-d-(2,6-di-O-α-l-rhamnopyranosyl)galactopyronoside is also attributed to its ability to counteract reactive oxygen species in vivo. nih.gov Furthermore, kaempferol has been found to reduce intracellular ROS levels in macrophage cells through a mechanism involving the upregulation of Heme Oxygenase-1 (HO-1). researchgate.net This inhibition of ROS production is a critical mechanism for protecting cells from oxidative damage that can lead to inflammation and cell death. nih.govacs.org

Role in Cellular Redox Homeostasis (e.g., Nrf2 pathway)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of cellular redox homeostasis, controlling the expression of numerous antioxidant and cytoprotective genes. Some kaempferol glycosides have been found to activate this protective pathway. Specifically, kaempferol-3-O-β-d-glucuronate (K3G) was observed to upregulate the Nrf2/HO-1 signaling cascade in microglial cells. nih.govacs.org This activation contributes to its antioxidant effects and is a key part of its mechanism in reducing neuroinflammation. nih.govacs.org The aglycone kaempferol is also known to modulate the Nrf2 pathway, which is implicated in its protective effects against diabetic complications and other chronic diseases. nih.gov By activating the Nrf2 pathway, these flavonoids can enhance the cell's intrinsic ability to cope with oxidative stress, thereby maintaining redox homeostasis.

Anti-inflammatory Pathways

Chronic inflammation is a key driver of many diseases. Flavonoids, including kaempferol glycosides, are recognized for their ability to interfere with inflammatory signaling cascades, primarily by reducing the output of pro-inflammatory molecules.

Suppression of Pro-inflammatory Mediator Production (e.g., Nitric Oxide, Prostaglandin (B15479496) E2, Tumor Necrosis Factor-α, Interleukins)

Kaempferol glycosides have demonstrated consistent inhibitory effects on the production of key mediators that promote and sustain inflammation. In studies using LPS-stimulated macrophage or microglial cell models, which mimic an inflammatory response, various kaempferol derivatives have shown significant activity.

Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several kaempferol glycosides effectively suppress NO production. Kaempferol-3-O-β-rutinoside, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG), and Kaempferol-3-O-β-d-glucuronate (K3G) have all been shown to inhibit NO release in LPS-stimulated cells. nih.govacs.orgnih.govnih.gov

Prostaglandin E2 (PGE2): PGE2 is a pro-inflammatory lipid mediator synthesized via the cyclooxygenase-2 (COX-2) enzyme. KGG was found to inhibit the secretion of PGE2 in a concentration-dependent manner. nih.gov The parent compound, kaempferol, also exerts anti-inflammatory effects by downregulating COX-2 and PGE2. nih.gov

Tumor Necrosis Factor-α (TNF-α) and Interleukins (ILs): These cytokines are central to the inflammatory cascade. Studies have shown that kaempferol-3-O-β-rutinoside can downregulate the expression of TNF-α and Interleukin-6 (IL-6). nih.gov Similarly, KGG inhibits the secretion of TNF-α, IL-1β, and IL-6. nih.gov K3G also reduces the release of TNF-α and IL-6 in activated microglial cells. nih.govacs.org This broad suppression of pro-inflammatory cytokines highlights a key mechanism by which kaempferol glycosides can control inflammatory responses.

Table 2: Inhibition of Pro-inflammatory Mediators by Kaempferol Glycosides

| Compound | Mediator Inhibited | Cell Model | Source |

|---|---|---|---|

| Kaempferol-3-O-β-rutinoside | Nitric Oxide, TNF-α, IL-6 | RAW264.7 Macrophages | nih.gov |

| Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG) | Nitric Oxide, PGE2, TNF-α, IL-1β, IL-6 | RAW 264.7 Macrophages | nih.govresearchgate.net |

| Kaempferol-3-O-β-d-glucuronate (K3G) | Nitric Oxide, TNF-α, IL-6 | BV2 Microglial Cells | nih.govacs.org |

Modulation of Key Inflammatory Signaling Pathways

There is a lack of specific studies investigating the modulatory effects of Kaempferol 7-galactoside 3-rutinoside on key inflammatory signaling pathways. While other derivatives of kaempferol have been shown to interact with these pathways, no such data is currently available for this compound.

No preclinical studies were found that specifically investigated the effect of this compound on the NF-κB signaling pathway. Consequently, there are no available data on its potential to inhibit the phosphorylation and degradation of IκBα or to prevent the nuclear translocation of the p65 subunit in response to inflammatory stimuli.

There is no available research on the specific impact of this compound on the phosphorylation and activation of the Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, in preclinical models of inflammation.

Specific data on the modulation of the PI3K/AKT signaling pathway by this compound are not present in the current scientific literature. Research has not yet explored its potential to influence the phosphorylation of AKT and other downstream effectors of this pathway.

The effect of this compound on the STAT3 signaling pathway has not been documented in preclinical studies. There is no information regarding its ability to inhibit the phosphorylation and nuclear translocation of STAT3.

Inhibition of Inflammatory Enzymes

No direct evidence from preclinical studies demonstrates the inhibitory activity of this compound against key inflammatory enzymes. While other flavonoids have been investigated for these properties, specific data for this compound are lacking.

Table 1: Summary of Research Findings on the Inhibition of Inflammatory Enzymes by this compound

| Enzyme | Research Findings for this compound |

| Cyclooxygenase-2 (COX-2) | No data available |

| Inducible Nitric Oxide Synthase (iNOS) | No data available |

| Phospholipase A2 (PLA2) | No data available |

| Lipoxygenase | No data available |

Anticancer Mechanisms (In Vitro and Animal Models)

Kaempferol (KMP) demonstrates significant anticancer effects across a variety of preclinical models. nih.gov Its therapeutic potential stems from its ability to modulate numerous biological processes that are critical for cancer cell survival and progression. mdpi.commdpi.com In vitro and in vivo studies have established that Kaempferol can inhibit the proliferation of cancer cells, trigger programmed cell death, halt the cell cycle, and prevent the spread of tumors. nih.gov

Kaempferol is a potent inducer of apoptosis, or programmed cell death, in cancer cells through multiple pathways. nih.govnih.gov It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.gov A key action of Kaempferol is the disruption of the mitochondrial membrane potential, which leads to the release of cytochrome c into the cytoplasm. nih.gov This event triggers the caspase cascade, a family of proteases central to the execution of apoptosis. nih.gov

Studies have shown that Kaempferol treatment leads to the activation of initiator caspases like caspase-8 and caspase-9, as well as executioner caspases such as caspase-3 and caspase-7. mdpi.comnih.gov The activation of caspase-3 is a critical step, as it cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP). mdpi.comnih.gov The cleavage of PARP is a hallmark of apoptosis and impairs its ability to repair DNA damage, thus promoting cell death. nih.gov Furthermore, Kaempferol modulates the balance of pro-apoptotic and anti-apoptotic proteins. It has been observed to upregulate the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2. nih.gov

In lung adenocarcinoma, Kaempferol-3-O-rutinoside has been shown to induce apoptosis by causing mitochondrial dysfunction and subsequent calcium overload. rsc.org Similarly, in studies on breast cancer cells, Kaempferol prompted apoptosis by increasing the expression of cleaved caspase-3 and -9. nih.gov

| Compound | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Kaempferol | Breast Cancer (MDA-MB-231) | Increased expression of cleaved caspase-3 and caspase-9. | nih.gov |

| Kaempferol | Gastric Cancer | Decreased Bcl-2 expression and induced Bax release from mitochondria. | nih.gov |

| Kaempferol | Ovarian Cancer (A2780/CP70) | Enhanced cleavage of PARP-1 and activity of Caspase-3/7. | mdpi.com |

| Kaempferol-3-O-rutinoside | Lung Adenocarcinoma | Triggered mitochondrial dysfunction and calcium overload leading to apoptosis. | rsc.org |

| Kaempferol | General | Activates caspases-3, -7, -9 and PARP proteins. | mdpi.com |

A key strategy by which Kaempferol inhibits cancer growth is by inducing cell cycle arrest, effectively halting cell division. nih.gov The most frequently reported effect is the arrest of cancer cells in the G2/M phase of the cell cycle. nih.govnih.gov In ovarian cancer cells (A2780/CP70), Kaempferol was found to cause a significant accumulation of cells in the G2/M phase. mdpi.com This arrest is often mediated by the modulation of key cell cycle regulatory proteins. Kaempferol can influence the activity of cyclin-dependent kinases (CDKs) and their associated cyclins, which drive the progression through different phases of the cell cycle. mdpi.com

For instance, in triple-negative breast cancer (TNBC) cells (MDA-MB-231), Kaempferol treatment led to a marked increase in the population of cells in the G2 phase, indicating a G2/M arrest. nih.govnih.gov In esophageal cancer, it has been shown to cause G0/G1 phase arrest. nih.gov This broad activity across different cell cycle checkpoints underscores its potential as a versatile anticancer agent. nih.gov

| Compound | Cancer Model | Phase of Arrest | Key Findings | Reference |

|---|---|---|---|---|

| Kaempferol | Breast Cancer (MDA-MB-231) | G2/M | Significantly increased cell population in the G2 phase from 9.27% to 37.5%. | nih.govnih.gov |

| Kaempferol | Ovarian Cancer (A2780/CP70, OVCAR-3) | G2/M | Effectively induced an increased population of cells in the G2/M phase. | nih.govmdpi.com |

| Kaempferol | Esophageal Cancer | G0/G1 | Caused G0/G1 phase arrest. | nih.gov |

| Kaempferol | Gastric Cancer | G2/M | Reduced G2/M cell cycle proteins. | nih.gov |

Kaempferol and its glycosides consistently demonstrate the ability to inhibit the proliferation of various cancer cells. nih.govmdpi.com This anti-proliferative effect is a direct consequence of the induction of apoptosis and cell cycle arrest. mdpi.com In studies on human cervical cancer (HeLa) cells, Kaempferol reduced cell viability in a dose-dependent manner. In human pancreatic cancer cells, it also decreased cell viability by promoting apoptosis. rsc.org

Research on triple-negative breast cancer cells showed that Kaempferol effectively suppressed their proliferation. nih.govnih.gov Similarly, Kaempferol-3-O-rhamnoside, another glycoside of Kaempferol, was found to inhibit the proliferation of prostate cancer cells in a dose-dependent manner. mdpi.com

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Kaempferol has been shown to possess potent anti-angiogenic properties. nih.govmdpi.com A primary mechanism for this effect is the inhibition of Vascular Endothelial Growth Factor (VEGF) and its signaling pathway. nih.gov In human ovarian cancer cells, Kaempferol significantly reduces VEGF gene expression at both the mRNA and protein levels. nih.gov

This suppression of VEGF is achieved through both HIF-1α (hypoxia-inducible factor 1-alpha) dependent and independent pathways. nih.gov Under hypoxic conditions typical of the tumor microenvironment, Kaempferol can inhibit the HIF-1α protein, a key regulator of VEGF. nih.gov It also downregulates signaling molecules like Akt, which are upstream of HIF-1α, further contributing to the reduction in VEGF. nih.gov

The spread of cancer cells from the primary tumor to distant organs, known as metastasis, is a major cause of cancer-related mortality. Kaempferol and its derivatives have been shown to interfere with this process by inhibiting cell invasion and migration. nih.gov One of the key mechanisms is the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. nih.gov These enzymes are responsible for degrading the extracellular matrix, a critical step for cancer cells to invade surrounding tissues. nih.gov

In ovarian cancer, Kaempferol-3-O-rutinoside was found to suppress the motility and adhesion ability of cancer cells by inhibiting the expression of integrin beta 1. researchgate.net Studies on renal cell carcinoma also demonstrated that Kaempferol could inhibit lung metastasis in an animal model. mdpi.com

The anticancer effects of Kaempferol are underpinned by its ability to modulate a wide array of intracellular signaling pathways that are often dysregulated in cancer. mdpi.comfrontiersin.org These pathways control cell proliferation, survival, apoptosis, and metastasis.

Key pathways modulated by Kaempferol include:

PI3K/Akt/mTOR Pathway: This is a central pathway promoting cell survival and proliferation. Kaempferol has been shown to inhibit this pathway in various cancers, including pancreatic and ovarian cancer, leading to reduced cell growth and induction of apoptosis. nih.govnih.govnih.gov

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in both cell proliferation and apoptosis. Kaempferol can modulate this pathway to favor apoptosis; for example, it can inhibit ERK phosphorylation while activating JNK and p38, which are often associated with stress-induced apoptosis. mdpi.comnih.gov

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Kaempferol can suppress the activation of NF-κB, thereby reducing inflammation and sensitizing cancer cells to apoptosis. frontiersin.org

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that promotes cancer cell survival and proliferation. Kaempferol can inhibit the phosphorylation and activation of STAT3. nih.gov In ovarian cancer, Kaempferol-3-O-rutinoside was shown to inhibit anoikis resistance (a form of apoptosis for detached cells) by suppressing the p-STAT3/Bcl-2 axis. researchgate.net

Enhancement of Autophagy

Autophagy, a cellular process for degrading and recycling cellular components, has been identified as a key pathway modulated by kaempferol in various cancer cell models. In human hepatocellular carcinoma (HCC) cells, kaempferol treatment was found to induce autophagic cell death. oncotarget.com This process is initiated through the profound activation of AMP-activated protein kinase (AMPK) signaling. oncotarget.com

Mechanistically, kaempferol-induced AMPK activation leads to the phosphorylation of Ulk1 and the inhibition of the mTOR complex 1 (mTORC1), two critical steps in the initiation of autophagy. oncotarget.com The induction of autophagy is further evidenced by the upregulation of essential autophagy-related genes and proteins, including Beclin-1 and Atg5, the degradation of p62, and the conversion of light chain 3B (LC3B)-I to its lipidated form, LC3B-II, which forms characteristic puncta in the cell. oncotarget.comspandidos-publications.com Studies in SK-HEP-1 human hepatic cancer cells confirmed that kaempferol increases the protein levels of p-AMPK, LC3-II, Atg5, Atg7, Atg12, and Beclin-1 while inhibiting the p-AKT and p-mTOR proteins. spandidos-publications.com Similarly, in human cervical cancer cells, kaempferol induces autophagy by inactivating the PI3K/AKT/mTOR signaling pathway. nih.gov

In Hep3B liver cancer cells, kaempferol's ability to induce autophagy is linked to the upregulation of Beclin-1 and LC3. tandfonline.com It is noteworthy that inhibiting this autophagic process, either through pharmacological inhibitors like 3-methyladenine (B1666300) or by genetically silencing Beclin-1, has been shown to protect cancer cells from kaempferol-induced cytotoxicity, confirming that autophagy is a primary mechanism of its anticancer action. oncotarget.com

Table 1: Mechanistic Details of Kaempferol-Induced Autophagy in Cancer Cell Lines

| Cell Line | Key Pathway(s) Modulated | Observed Effects | Reference(s) |

| HepG2, Huh-7, BEL7402 | AMPK activation, mTORC1 inhibition | Ulk1 phosphorylation, Beclin-1/ATG-5 upregulation, p62 degradation, LC3B-I to LC3B-II conversion | oncotarget.com |

| SK-HEP-1 | AMPK activation, AKT/mTOR inhibition | Increased levels of p-AMPK, LC3-II, Atg5, Atg7, Atg12, Beclin-1 | spandidos-publications.com |

| KB (Cervical Cancer) | PI3K/AKT/mTOR inhibition | Increased levels of autophagy-related proteins | nih.gov |

| Hep3B | Upregulation of Autophagy Genes | Increased expression of Beclin-1 and LC3 | tandfonline.com |

Synergistic Effects with Chemotherapeutic Agents in Cell Models

Kaempferol and its derivatives have demonstrated the ability to enhance the efficacy of conventional chemotherapeutic drugs in various cancer cell models, suggesting a potential role in combination therapies. nih.govmdpi.com

In human colorectal cancer cells (HCT-15 and HCT-8/HCT-116), kaempferol exhibits a strong synergistic effect when combined with 5-fluorouracil (B62378) (5-FU). innovareacademics.innih.gov This combination is more effective at inhibiting cancer cell viability than either agent alone. The underlying mechanism involves the promotion of apoptosis, evidenced by an increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the combination treatment significantly inhibits the activation of the PI3K/Akt signaling pathway and downregulates the expression of thymidylate synthase (TS), a key target of 5-FU. nih.gov

A synergistic relationship has also been observed between kaempferol and the drugs doxorubicin (B1662922) and cisplatin (B142131) in both human colon (HCT-15) and breast cancer (MDA-MB-231) cells. innovareacademics.in This combination leads to significantly higher levels of apoptotic cell death compared to the individual agents. innovareacademics.in

In studies using HL-60 acute promyelocytic leukemia cells, kaempferol and its glycoside derivatives were investigated in combination with etoposide (B1684455). nih.govmdpi.com The co-treatment of kaempferol with etoposide led to an increased expression of antioxidant genes such as HO-1, SOD1, SOD2, and NQO1, suggesting a modulation of the cellular oxidative stress response induced by the chemotherapeutic agent. mdpi.com This modulation of antioxidant status appears to be a key aspect of the synergistic interaction. mdpi.com

Table 2: Synergistic Effects of Kaempferol with Chemotherapeutic Agents

| Cancer Cell Line | Chemotherapeutic Agent | Key Mechanistic Findings | Reference(s) |

| HCT-15, HCT-8, HCT-116 | 5-Fluorouracil (5-FU) | Enhanced apoptosis (↑Bax, ↓Bcl-2), inhibition of PI3K/Akt pathway, suppression of Thymidylate Synthase (TS) | innovareacademics.innih.gov |

| HCT-15, MDA-MB-231 | Doxorubicin, Cisplatin | Significantly increased apoptotic cell death | innovareacademics.in |

| HL-60 | Etoposide | Increased expression of antioxidant genes (HO-1, SOD1, SOD2, NQO1), modulation of oxidative stress | nih.govmdpi.com |

Antimicrobial and Antiviral Mechanisms

Kaempferol and its derivatives possess a broad spectrum of antimicrobial and antiviral activities, as demonstrated in numerous preclinical studies. nih.govnih.gov

Antibacterial Activity

The antibacterial effects of kaempferol are attributed to several mechanisms. One of the primary modes of action is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication; this has been specifically demonstrated in Escherichia coli. nih.gov Another key mechanism involves the disruption of the bacterial cell membrane. nih.govresearchgate.net

In studies involving colistin-resistant Gram-negative bacteria, kaempferol showed a synergistic antibacterial effect when combined with the antibiotic colistin. asm.org This synergy is likely due to kaempferol's ability to increase the permeability of the bacterial membrane, allowing for greater antibiotic penetration. asm.org Extracts containing kaempferol derivatives, such as kaempferol-3-O-β-D-rutinoside, have proven effective against pathogens like E. coli. nih.gov

Antifungal Activity

The antifungal activity of kaempferol has been documented against various fungal pathogens, including species of Candida and Aspergillus. nih.gov The mechanisms behind this activity are multifaceted and include the disruption of the fungal plasma membrane, inhibition of nucleic acid and protein synthesis, and impairment of mitochondrial function. nih.gov

Kaempferol has been shown to be particularly effective against fungal biofilms. In Candida albicans, it inhibits biofilm formation by reducing the formation of hyphae, which are crucial for biofilm structure, and by decreasing the hydrophobicity of the fungal cell surface. researchgate.net Studies have determined the minimum inhibitory concentration (MIC) of kaempferol against several Candida species, with ranges observed between 32-128 µg/ml. researchgate.net

Antiprotozoal Activity

Kaempferol and its derivatives have demonstrated activity against several protozoan parasites. nih.govnih.govresearchgate.net In vitro studies have confirmed the efficacy of kaempferol compounds against parasites responsible for major tropical diseases. mdpi.com

Specifically, derivatives such as 4'-methoxy kaempferol have shown activity against Trypanosoma brucei, the parasite that causes African trypanosomiasis, and Leishmania mexicana. nih.gov A broader screening of flavonoids identified kaempferol as having activity against Trypanosoma brucei rhodesiense and Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov While the precise mechanisms are still under investigation, these findings highlight the potential of kaempferol-based compounds as antiprotozoal agents.

Antiviral Effects (e.g., against Herpesviruses, Respiratory Syncytial Virus, Japanese Encephalitis Virus)

Kaempferol compounds have been shown to be effective against a wide range of both DNA and RNA viruses. nih.govnih.gov The mechanisms of action are varied and often virus-specific, including the inhibition of viral entry, replication, and viral polymerases. nih.govnih.gov

Herpesviruses (HHV): Kaempferol derivatives, including kaempferol 3-O-rutinoside, have demonstrated inhibitory action against Herpes Simplex Virus 1 (HHV-1) and Herpes Simplex Virus 2 (HHV-2). The antiviral mechanism involves direct virucidal effects and the ability to block viral infection by hampering the replication of viral DNA. nih.gov

Respiratory Syncytial Virus (RSV): Kaempferol is recognized as being effective against RSV, a common cause of respiratory illness. nih.govnih.govresearchgate.net While its activity is established, the specific mechanism appears to be related to the modulation of host inflammatory pathways rather than direct inhibition of viral replication machinery. researchgate.net

Japanese Encephalitis Virus (JEV): Significant research has elucidated the anti-JEV effects of kaempferol. It potently inhibits viral replication and the expression of viral proteins. researchgate.net A key mechanism is its ability to bind directly to the JEV frameshift site RNA (fsRNA), which is crucial for the synthesis of the NS1' protein required for viral neuroinvasiveness. oncotarget.com This interaction effectively inactivates the virus. oncotarget.comresearchgate.net

Table 3: Summary of Antiviral Mechanisms of Kaempferol Derivatives

| Virus | Type | Key Mechanistic Findings | Reference(s) |

| Herpes Simplex Virus (HHV-1, HHV-2) | DNA Virus | Virucidal effects, inhibition of viral DNA replication | nih.gov |

| Respiratory Syncytial Virus (RSV) | RNA Virus | Modulation of host inflammatory pathways | nih.govnih.govresearchgate.net |

| Japanese Encephalitis Virus (JEV) | RNA Virus | Inhibition of viral replication and protein expression; direct binding to viral frameshift site RNA (fsRNA) | oncotarget.comresearchgate.net |

Molecular Interactions with Viral Proteins (e.g., SARS-CoV-2 Spike Glycoprotein)

While direct studies on this compound are not extensively available, research on its core structure, kaempferol, and related glycosides demonstrates significant potential for antiviral activity through interaction with viral proteins. The antiviral mechanisms of kaempferol compounds are varied, including the inhibition of viral polymerases and interference with viral attachment and entry into host cells. nih.govresearchgate.net

Preclinical studies have identified kaempferol as an inhibitor of SARS-CoV-2 invasion by blocking the membrane fusion process, a critical step for viral entry. nih.gov This suggests a direct interaction with the viral fusion machinery. Further computational and in vitro studies propose that kaempferol may also exert its antiviral effects by inhibiting the SARS-CoV-2 3CLpro enzyme, which is essential for viral replication. mdpi.com

A computational analysis of a related compound, kaempferol-7-glucoside, showed its potential interaction with the receptor-binding domain (RBD) of the SARS-CoV-2 spike glycoprotein, specifically with residues such as TYR489, PHE486, ASN487, and GLN484. researchgate.net These interactions are crucial for preventing the virus from binding to host cells. Kaempferol and its derivatives have shown broad effectiveness against a range of enveloped DNA and RNA viruses, including feline SARS coronavirus, influenza virus, and human immunodeficiency virus (HIV). nih.govresearchgate.net This body of evidence suggests that this compound, by virtue of its kaempferol backbone, could potentially exhibit similar molecular interactions with viral proteins, representing a promising area for future antiviral research.

Neuroprotective Mechanisms (Preclinical)

The neuroprotective potential of kaempferol and its glycosides has been increasingly recognized, with emerging studies highlighting their therapeutic promise in neurodegenerative diseases. nih.gov The mechanisms are multifaceted, primarily involving the mitigation of oxidative stress and neuroinflammation. nih.gov

Attenuation of Oxidative Stress in Neuronal Models

Oxidative stress is a key pathological factor in neuronal cell death and the progression of neurodegenerative disorders. nih.gov Kaempferol has demonstrated significant neuroprotective effects by counteracting oxidative damage in preclinical neuronal models. In mouse hippocampal HT22 cells, kaempferol was found to attenuate glutamate-induced oxidative stress by reducing the intracellular levels of reactive oxygen species (ROS) and inhibiting the influx of calcium (Ca2+). nih.gov

Similarly, in an in vitro model of ischemia/reperfusion using rat pheochromocytoma (PC12) cells, kaempferol inhibited oxygen-glucose deprivation (OGD)-induced oxidative stress. nih.gov This was evidenced by a reduction in malondialdehyde (MDA) content and a restoration of antioxidant defenses, including superoxide dismutase (SOD) activity and glutathione (GSH) levels. nih.gov Kaempferol and its derivatives are recognized for their ability to scavenge free radicals and activate cellular antioxidant pathways, thereby protecting neuronal cells from oxidative damage. nih.govmdpi.commdpi.com These findings suggest that this compound may also possess the ability to protect neuronal cells by attenuating oxidative stress.

Inhibition of Neuroinflammation (e.g., Microglial Activation)

Neuroinflammation, often characterized by the over-activation of microglial cells, is a critical component in the pathology of neurodegenerative diseases. acs.org Activated microglia release a host of pro-inflammatory and neurotoxic mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). nih.gov Kaempferol and its glycosides have been shown to exert potent anti-neuroinflammatory effects by inhibiting microglial activation. nih.govnih.gov

For instance, the kaempferol derivative Kaempferol-3-O-β-d-glucuronate (K3G) significantly inhibited the lipopolysaccharide (LPS)-induced release of NO, IL-6, and TNF-α in BV2 microglial cells. acs.orgnih.gov This modulation of microglial activity is a key strategy for reducing neuronal injury and inflammation. acs.org By suppressing the production of these pro-inflammatory molecules, kaempferol compounds help to create a less hostile environment for neurons, thereby conferring a neuroprotective effect. nih.gov

Modulation of Specific Neuroinflammatory Signaling Pathways

The anti-neuroinflammatory effects of kaempferol glycosides are underpinned by their ability to modulate key intracellular signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response in microglia. nih.govnih.gov

Studies on compounds like Kaempferol-3-O-rutinoside and K3G have shown they suppress inflammatory responses by inhibiting these pathways. nih.govnih.gov In LPS-stimulated macrophages and microglial cells, these compounds prevent the phosphorylation of MAPK family members (p38, JNK, ERK) and inhibit the degradation of IκB, which in turn prevents the nuclear translocation and activation of NF-κB. nih.govnih.gov By blocking these upstream signaling events, kaempferol derivatives effectively down-regulate the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov K3G has also been shown to exert antioxidant and anti-neuroinflammatory effects through the Nrf2/HO-1 signaling cascade. acs.orgnih.gov

Regulation of Brain-Derived Neurotrophic Factor (BDNF)

Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity. Dysregulation of BDNF signaling is implicated in various neurological and psychiatric disorders. Research indicates that the natural flavonol kaempferol can modulate BDNF-related pathways. nih.gov In neurons isolated from a transgenic mouse model of Alzheimer's disease, kaempferol was found to stimulate signaling pathways involving BDNF and the phosphorylation of cyclic AMP response element binding protein (CREB). nih.gov Administration of the flavonol to these mice resulted in enhanced BDNF expression in the hippocampus, which correlated with cognitive improvements. nih.gov This suggests that stimulating BDNF is another key mechanism through which kaempferol and its derivatives may exert their neuroprotective and therapeutic effects. nih.gov

Interactive Table: Neuroprotective Mechanisms of Kaempferol and its Derivatives

| Compound | Model | Key Findings | Implied Mechanism for this compound |

| Kaempferol | Glutamate-treated HT22 cells nih.gov | Increased cell viability, reduced ROS, and Ca2+ influx. | Attenuation of oxidative stress |

| Kaempferol | OGD-treated PC12 cells nih.gov | Inhibited apoptosis, oxidative stress, and mitochondrial dysfunction. | Antioxidant and mitochondrial protection |

| Kaempferol-3-O-β-d-glucuronate (K3G) | LPS-stimulated BV2 microglia acs.orgnih.gov | Inhibited NO, IL-6, TNF-α production; suppressed NF-κB and MAPK pathways. | Inhibition of microglial activation and neuroinflammation |

| Kaempferol-3-O-rutinoside | LPS-stimulated RAW264.7 cells nih.gov | Downregulated TNF-α and IL-6; suppressed iNOS and COX-2 via NF-κB and MAPK inhibition. | Modulation of neuroinflammatory signaling pathways |

| Kaempferol | Transgenic AD mouse model nih.gov | Stimulated BDNF/CREB signaling pathway; enhanced hippocampal BDNF expression. | Regulation of neurotrophic factors |

Other Pharmacological Activities and Associated Mechanisms

Beyond its neuroprotective and potential antiviral effects, the kaempferol scaffold is associated with a wide array of other pharmacological activities demonstrated in preclinical models. These activities are generally attributed to its potent antioxidant and anti-inflammatory properties. mdpi.comijprems.com

The anti-inflammatory action of kaempferol and its glycosides is well-documented. researchgate.net A derivative, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, was shown to inhibit the secretion of NO, prostaglandin E2 (PGE2), TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW 264.7 cells. researchgate.net This activity is achieved by suppressing the NF-κB, MAPK, and Akt signaling pathways. researchgate.net

Furthermore, kaempferol and its derivatives function as inhibitors of various enzymes. Certain kaempferol glycosides have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov Another derivative, kaempferol 3-O-β-D-galactopyranosyl-7-O-α-L-rhamnopyranoside, which was isolated from Vicia faba, exhibits inhibitory activity against topoisomerase I, a target in cancer therapy. ebi.ac.uk Kaempferol itself has been studied for its anticancer effects, which are mediated by modulating signaling pathways related to apoptosis, cell cycle arrest, and angiogenesis. nih.govnih.gov

Interactive Table: Summary of Other Pharmacological Activities of Kaempferol Derivatives

| Pharmacological Activity | Model System | Key Mechanisms | Reference |

| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Inhibition of NO, PGE2, TNF-α, IL-6; Suppression of NF-κB, MAPKs, and Akt pathways. | nih.govresearchgate.net |

| Anticancer | Various cancer cell lines | Induction of apoptosis, cell cycle arrest (G2/M phase), inhibition of angiogenesis (inhibition of HIF-1α, VEGF). | nih.govnih.gov |

| Cardioprotective | Ischemia-reperfusion rat model | Inhibition of TLR4/MyD88/NF-κB signaling pathway. | researchgate.net |

| Enzyme Inhibition | In vitro assays | Inhibition of aldose reductase; Inhibition of topoisomerase I. | nih.govebi.ac.uk |

| Antidiabetic | Rat pheochromocytoma cells (PC12) | Enhancement of antioxidant enzyme activity (SOD, GSH). | mdpi.com |

Antiglycation Activity

Currently, there is a lack of specific preclinical studies investigating the in vitro or in vivo antiglycation activity of this compound. Antiglycation agents are of significant interest in the prevention of diabetic complications arising from the formation of advanced glycation end products (AGEs).

While direct evidence for this compound is not available, research on structurally related compounds offers some context. For instance, Kaempferol-3-O-rutinoside, also known as nicotiflorin (B191644), has demonstrated potent antiglycation activity in vitro. researchgate.netresearchgate.net Structure-activity relationship studies on various kaempferol derivatives have suggested that the presence of sugar moieties can contribute to this effect. medchemexpress.com Further research is required to determine if this compound possesses similar properties.

Table 1: Preclinical Data on Antiglycation Activity

| Compound | Assay | Findings |

|---|---|---|

| This compound | Data not available | Data not available |

Alpha-Glucosidase Inhibition

There are no specific preclinical studies available that evaluate the alpha-glucosidase inhibitory activity of this compound. Alpha-glucosidase inhibitors are a class of oral antidiabetic drugs that delay the absorption of carbohydrates from the small intestine, thereby reducing postprandial hyperglycemia.

Research on other kaempferol glycosides has shown significant alpha-glucosidase inhibitory potential. Kaempferol-3-O-rutinoside was found to be a potent inhibitor of alpha-glucosidase in vitro, with activity reported to be over eight times that of the antidiabetic drug acarbose (B1664774). nih.govnih.gov Additionally, Kaempferol-3,7-di-O-β-glucoside has been identified as an inhibitor of this enzyme. medchemexpress.com The inhibitory capacity of flavonoids against alpha-glucosidase is often influenced by their specific structure, including the type and position of sugar attachments. medchemexpress.com Whether the specific glycosidic arrangement of this compound confers such activity remains to be investigated.

Table 2: Preclinical Data on Alpha-Glucosidase Inhibition

| Compound | Model | Key Findings |

|---|---|---|

| This compound | Data not available | Data not available |

| Kaempferol-3-O-rutinoside | In vitro (Yeast alpha-glucosidase) | Potent inhibition, reported to be more active than acarbose nih.govnih.gov |

Hepatoprotective Mechanisms

Specific preclinical research on the hepatoprotective mechanisms of this compound is currently unavailable. Hepatoprotective agents are substances that can prevent damage to the liver.

However, the aglycone kaempferol and some of its other glycosides have been extensively studied for their liver-protective effects in various preclinical models. researchgate.net For example, Kaempferol-3-O-rutinoside and Kaempferol-3-O-glucoside have demonstrated protective effects against carbon tetrachloride (CCl4)-induced liver injury in mice. nih.govnih.gov The mechanisms underlying the hepatoprotective effects of kaempferol and its derivatives often involve the modulation of oxidative stress and inflammatory pathways. nih.govnih.gov Studies on these related compounds have shown that they can restore antioxidant enzyme levels, such as superoxide dismutase (SOD) and catalase (CAT), and reduce markers of liver damage like aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). nih.govnih.gov Future studies are needed to elucidate whether this compound shares these hepatoprotective properties.

Table 3: Preclinical Data on Hepatoprotective Mechanisms

| Compound | Model | Mechanistic Findings |

|---|---|---|

| This compound | Data not available | Data not available |

| Kaempferol-3-O-rutinoside | CCl4-induced liver injury in mice | Reduced serum AST and ALP; restored GSH, CAT, and SOD levels nih.govnih.gov |

Antidiabetic Properties

There is a lack of direct preclinical evidence for the antidiabetic properties of this compound. The antidiabetic potential of flavonoids can be mediated through various mechanisms, including improving insulin (B600854) sensitivity, protecting pancreatic β-cells, and modulating glucose metabolism.

The aglycone, kaempferol, has been shown to possess antidiabetic effects in preclinical models, such as in streptozotocin-induced diabetic rats. nih.gov Its mechanisms include improving insulin signaling and protecting pancreatic beta-cells from oxidative stress-induced apoptosis. nih.gov Furthermore, Kaempferol-3-O-rutinoside has been noted for its potential antidiabetic activity, partly through its alpha-glucosidase inhibitory effect. researchgate.netnih.gov The contribution of the specific glycosidic structure of this compound to any potential antidiabetic effects is a subject for future scientific inquiry.

Table 4: Preclinical Data on Antidiabetic Properties

| Compound | Model | Observed Effects |

|---|---|---|

| This compound | Data not available | Data not available |

| Kaempferol | Streptozotocin-induced diabetic rats | Improved insulin signaling and protected pancreatic β-cells nih.gov |

Molecular Interactions and Computational Studies

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for identifying potential biological targets of a compound. Despite numerous studies performing molecular docking on the kaempferol (B1673270) aglycone and its more common glycosides like kaempferol-3-O-rutinoside, there is currently no specific published research detailing molecular docking simulations for Kaempferol 7-galactoside 3-rutinoside. researchgate.netnih.govnih.gov

Identification of Potential Binding Sites and Ligand-Protein Interactions

Following docking simulations, the identification of specific binding sites and the nature of ligand-protein interactions (such as hydrogen bonds and hydrophobic interactions) are analyzed. This provides insight into the mechanism of action. As no molecular docking studies have been reported for this compound, the specific amino acid residues of any potential protein targets that it may interact with have not been identified.

Modulation of Enzyme Activity and Protein Phosphorylation

Flavonoids are well-known modulators of various enzymes and protein kinases, which are often regulated by phosphorylation. Studies on related compounds, such as kaempferol and its simpler glycosides, have shown they can inhibit or activate numerous enzymes and affect protein phosphorylation cascades. mdpi.comnih.gov For instance, kaempferol-3-O-rutinoside has been shown to inhibit the phosphorylation of proteins in the MAPK signaling pathway. nih.gov However, there is a lack of specific experimental data demonstrating how this compound modulates the activity of specific enzymes or the phosphorylation state of proteins.

Interactions with Cellular Signaling Components

The biological effects of compounds are often mediated through their interaction with cellular signaling pathways. Kaempferol and its derivatives are known to interact with multiple signaling pathways, including NF-κB, PI3K/AKT, and MAPK pathways, which are critical in inflammation and cancer. nih.govnih.govnih.gov Research on Kaempferol-3-O-rutinoside has demonstrated its ability to suppress inflammatory responses by inhibiting the NF-κB and MAPK pathways. nih.gov Another complex glycoside, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, has also been shown to exert anti-inflammatory effects via the suppression of NF-κB, MAPKs, and Akt pathways. researchgate.net Nevertheless, specific studies detailing the interactions of this compound with components of these or other cellular signaling pathways have not been published.

Structure Activity Relationship Sar Studies of Kaempferol Glycosides

Impact of Glycosylation on Biological Activity

Glycosylation, the enzymatic process of attaching saccharides to a molecule, significantly alters the physicochemical properties of the kaempferol (B1673270) aglycone, such as its solubility, stability, and bioavailability. nih.gov Generally, the addition of sugar groups increases the polarity and water solubility of the flavonoid. nih.govnih.gov However, this modification can have a variable and often reductive effect on specific biological activities when compared to the parent aglycone. capes.gov.br

The position and nature of the sugar moiety are crucial. For instance, O-glycosylation, the most common form, can decrease certain bioactivities of the flavonoid. capes.gov.br The presence of multiple sugar units can further impact how the compound is absorbed and metabolized. nih.gov Kaempferol can be conjugated with various sugars like glucose, rhamnose, galactose, and rutinose, leading to a wide array of naturally occurring derivatives. ijsit.comnih.govnih.gov The specific combination and linkage of these sugars, as seen in Kaempferol 7-galactoside 3-rutinoside, create a unique molecule with a distinct activity profile that differs from simpler kaempferol glycosides.

Studies have shown that while glycosides are abundant in nature, their aglycones (the non-sugar part) are often more biologically potent in in-vitro assays. nih.govnih.gov This is frequently attributed to the smaller, more lipophilic nature of the aglycone, which may facilitate easier passage through cell membranes. nih.gov However, glycosylation is not universally detrimental to activity; it can enhance stability and influence metabolic pathways, and in some cases, specific glycosides demonstrate superior effects. nih.govnih.gov For example, some studies suggest that certain glycosides, like quercetin (B1663063) 3-O-glucoside, can exhibit better pharmacological effects than their corresponding aglycone. nih.gov

Comparative Analysis of this compound with Related Derivatives

To understand the unique properties of this compound, it is essential to compare it with its aglycone and other structurally related kaempferol glycosides.

Kaempferol, the aglycone core, is a well-researched flavonoid known for its antioxidant, anti-inflammatory, and anticancer properties. nih.govnih.gov The addition of the large triglycosidic group (a galactose and a rutinose) to form this compound fundamentally alters these properties. SAR studies consistently indicate that the free hydroxyl groups on the kaempferol structure, particularly at the C3 and C7 positions, are important for many of its biological activities. nih.gov

When these hydroxyl groups are masked by glycosylation, as in this compound, a decrease in certain activities is often observed. For example, studies on kaempferol and its rhamnoside derivatives showed that the aglycone, kaempferol, had the highest inhibitory activity on tyrosinase and nitric oxide (NO) production compared to its glycosylated forms. nih.gov The free 3-hydroxyl group was identified as a key pharmacophore, and its substitution with a sugar moiety tended to reduce the compound's potency. nih.gov